(3-Pyrrol-1-yl)2-methylbenzyl alcohol
Description
Contextualization within Benzyl (B1604629) Alcohol Derivatives
Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis, valued for their utility in a wide array of chemical transformations. The hydroxyl group of benzyl alcohols can be readily oxidized to form benzaldehydes and benzoic acids, or it can be substituted to introduce a variety of functional groups. The benzylic position is particularly reactive, facilitating reactions such as nucleophilic substitution and elimination.
The introduction of substituents on the benzene (B151609) ring, such as the methyl group in (3-Pyrrol-1-yl)2-methylbenzyl alcohol, can influence the reactivity of the benzylic hydroxyl group and provide handles for further functionalization. The presence of the pyrrole (B145914) substituent further modifies the electronic nature of the aromatic ring, which can impact the reaction pathways and outcomes in synthetic transformations. The development of catalytic asymmetric benzylic substitution reactions is an area of active research, aiming to construct chiral benzylic compounds with high enantioselectivity. researchgate.net
Table 1: Physicochemical Properties of Related Benzyl Alcohol Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzyl alcohol | 100-51-6 | C₇H₈O | 108.14 | 205.3 |
| 2-Methylbenzyl alcohol | 89-95-2 | C₈H₁₀O | 122.16 | 217 |
| 3-Methylbenzyl alcohol | 587-03-1 | C₈H₁₀O | 122.16 | 215 |
| 4-Methylbenzyl alcohol | 589-18-4 | C₈H₁₀O | 122.16 | 217 |
Role of Pyrrole Scaffold in Chemical Research
The pyrrole scaffold is a privileged heterocyclic motif found in a vast number of natural products, pharmaceuticals, and functional materials. alliedacademies.orgscitechnol.com Its aromatic nature and the presence of a nitrogen atom confer unique chemical and physical properties. The pyrrole ring can participate in various reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. wikipedia.org
Table 2: Examples of Marketed Drugs Containing a Pyrrole Moiety
| Drug Name | Therapeutic Area | Key Structural Feature |
| Atorvastatin | Cardiovascular | Pyrrole-containing statin |
| Ketorolac | Anti-inflammatory | Pyrrolizine carboxylic acid derivative |
| Sunitinib | Anticancer | Indolin-2-one substituted pyrrole |
| Tolmetin | Anti-inflammatory | Pyrroleacetic acid derivative |
Overview of Substituted Benzyl Alcohol-Pyrrole Conjugates
The conjugation of benzyl alcohol and pyrrole scaffolds results in hybrid molecules with the potential for novel reactivity and biological activity. Research in this area explores the synthesis of such conjugates and their application as intermediates in the construction of more complex heterocyclic systems. For instance, the synthesis of novel polysubstituted N-benzyl-1H-pyrroles has been achieved through cascade reactions involving Fischer carbene complexes. nih.gov
Furthermore, substituted benzyl pyrrolopyrimidine derivatives have been designed and synthesized as selective inhibitors of Bruton's tyrosine kinase (BTK) for the treatment of mantle cell lymphoma. nih.gov These studies highlight the therapeutic potential of molecules that incorporate both benzyl and pyrrole motifs. The specific substitution pattern on both the benzyl and pyrrole rings is critical for modulating the biological activity and selectivity of these compounds. The synthesis of such conjugates often involves multi-step sequences, including well-established pyrrole synthesis methods like the Paal-Knorr synthesis. alliedacademies.org The development of efficient and versatile synthetic routes to access a diverse range of substituted benzyl alcohol-pyrrole conjugates remains an active area of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83140-97-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2-methyl-3-pyrrol-1-ylphenyl)methanol |
InChI |
InChI=1S/C12H13NO/c1-10-11(9-14)5-4-6-12(10)13-7-2-3-8-13/h2-8,14H,9H2,1H3 |
InChI Key |
AHBBKEMOTPYCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyrrol 1 Yl 2 Methylbenzyl Alcohol
Direct Synthetic Routes to (3-Pyrrol-1-yl)2-methylbenzyl alcohol
Direct synthetic routes typically involve the modification of a precursor molecule that already contains the assembled pyrrole (B145914) and benzene (B151609) rings. These methods are often efficient as they focus on the final functional group interconversion to yield the target alcohol.
Reduction Pathways from Corresponding Carboxylic Acids or Esters
A primary and reliable method for synthesizing primary alcohols is through the reduction of carboxylic acids or their corresponding esters. This transformation is a cornerstone of organic synthesis, providing a direct pathway to the desired alcohol functionality.
The direct precursor for the synthesis of this compound via reduction is 2-Methyl-3-pyrrol-1-yl-benzoic acid. This pathway involves the conversion of the carboxylic acid group (-COOH) into a primary alcohol group (-CH₂OH). This is a standard transformation that requires a potent reducing agent capable of reducing the highly oxidized carboxyl carbon.
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent widely used for the reduction of carboxylic acids and esters to primary alcohols. masterorganicchemistry.com Unlike milder reagents such as sodium borohydride, LiAlH₄ is strong enough to effect this transformation efficiently. masterorganicchemistry.com
The reaction mechanism for the reduction of a carboxylic acid with LiAlH₄ begins with an acid-base reaction. The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. youtube.com Subsequently, the aluminum hydride species coordinates to the carboxylate oxygen atoms. youtube.com The carbonyl group is then reduced by successive hydride transfers from the aluminum hydride complex. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. youtube.com A final aqueous workup step is necessary to protonate the resulting alkoxide and yield the final alcohol product. youtube.com
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reagent | Reactivity | Functional Groups Reduced | Comments |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Highly reactive, not selective. Reacts violently with water. masterorganicchemistry.com |
Strategies for Pyrrole Ring Construction
The synthesis of the core structure can also be approached by focusing on the formation of the pyrrole ring itself. The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.org
Paal-Knorr Pyrrole Synthesis and Modern Modifications
The Paal-Knorr synthesis, first reported in 1884, is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) to form a substituted pyrrole. wikipedia.org The reaction is typically catalyzed by an acid. wikipedia.org Despite its long history, the Paal-Knorr synthesis has been the subject of numerous modifications to improve its efficiency, mildness, and scope, particularly through the development of advanced catalytic systems. rgmcet.edu.in Traditional methods often required harsh conditions, such as prolonged heating in strong acids, which could be detrimental to sensitive functional groups. rgmcet.edu.inresearchgate.net
Modern advancements in catalysis have significantly improved the Paal-Knorr reaction, allowing it to proceed under milder and more efficient conditions.
Lewis Acid-Surfactant Catalysis: The integration of Lewis acids into surfactant molecules creates catalysts that can function in aqueous media, offering a greener alternative to traditional organic solvents. nih.gov These catalysts, such as scandium-based complexes, can enhance reaction rates by activating the carbonyl groups of the 1,4-dicarbonyl compound towards nucleophilic attack by the amine. nih.gov The amphiphilic nature of the surfactant helps to bring the organic substrates together in an aqueous environment, facilitating the reaction. nih.gov While initially explored for other reactions, the principles of Lewis acid-surfactant catalysis are applicable to condensations like the Paal-Knorr synthesis. rsc.org
MgI₂ etherate: Magnesium iodide etherate (MgI₂·(OEt₂)n) has emerged as a convenient and effective catalyst for the Paal-Knorr condensation. researchgate.net It has been shown to catalyze the reaction between 1,4-diones and various amines, including aromatic and aliphatic amines, to produce N-substituted pyrroles in good to excellent yields. researchgate.net This catalyst is particularly advantageous as it can be used under solvent-free conditions, further enhancing the environmental friendliness of the synthesis. documentsdelivered.com
Table 2: Comparison of Catalysts in Paal-Knorr Synthesis
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Protic Acids (e.g., H₂SO₄) | High temperature, organic solvent | Traditional, well-established |
| Trifluoroacetic Acid | Reflux conditions | Efficient for condensation of amines with acetonylacetone. asianpubs.org |
| Polystyrenesulfonate | Aqueous solution, room temperature | Mild conditions, excellent yields, applicable to polyaromatic amines. nih.gov |
| L-proline | Mild conditions | Provides access to highly functionalized pyrrole derivatives. rsc.org |
| Bismuth Nitrate | Microwave or ultrasound irradiation | Green synthesis method, good for multi-cyclic aromatic amines. researchgate.net |
| MgI₂ etherate | Solvent-free | Convenient, good to excellent yields. researchgate.net |
Green Chemistry Approaches (e.g., Ionic Liquids, Deep Eutectic Solvents, Aqueous Media)
Green chemistry principles aim to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and improving energy efficiency. nih.gov The synthesis of pyrrole derivatives has significantly benefited from the application of these principles, particularly through the use of alternative reaction media. semanticscholar.org
Ionic Liquids (ILs) have emerged as effective green catalysts and solvents for pyrrole synthesis. consensus.app Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. researchgate.net ILs like 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO4) have been used to catalyze the reaction between 2,5-hexanedione (B30556) and amines under ultrasonic irradiation at room temperature, offering high yields and simple product isolation. researchgate.net Similarly, acidic ionic liquids have been employed to catalyze the Clauson-Kaas reaction under microwave irradiation, resulting in high yields, clean product formation, and significantly reduced reaction times. researchgate.neteurekaselect.com
Deep Eutectic Solvents (DESs) , another class of green solvents, are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com They are biodegradable, non-toxic, and inexpensive. researchgate.net DESs, such as those composed of choline (B1196258) chloride (ChCl) with urea (B33335) or glycerol, have been successfully used as both the solvent and catalyst in the synthesis of various N-heterocyclic compounds, showcasing their potential for pyrrole synthesis. mdpi.comresearchgate.netmdpi.com These solvents can promote reactions through hydrogen-bond interactions, often eliminating the need for hazardous reagents. mdpi.com
Aqueous Media represents a fundamentally green approach to chemical synthesis. researchgate.net The Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines can be performed effectively in boiling water without any catalyst. nih.gov Additionally, using water or a water-ethanol mixture as a solvent for three-component reactions of arylglyoxals, 1,3-diketones, and enaminoketones provides a green route to polyfunctionalized pyrroles. nih.govresearchgate.net These methods are highly desirable as they avoid toxic catalysts and simplify the isolation procedures. researchgate.net
| Green Solvent Type | Reaction Example | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid ([HMIM]HSO4) | Reaction of 2,5-hexanedione with amines | Simple product isolation, improved yields, room temperature, ultrasonic irradiation. | researchgate.net |
| Deep Eutectic Solvent (ChCl/Urea) | Multicomponent synthesis of 3-aminoimidazo-fused heterocycles | Biodegradable, inexpensive, acts as both solvent and organo-catalyst. | mdpi.com |
| Aqueous Media (Water) | Paal–Knorr reaction of 1,4-dicarbonyls and amines | Environmentally benign, catalyst-free, simple procedure. | researchgate.netnih.gov |
Dehydrogenative Coupling Reactions for N-Heteroaromatics
Dehydrogenative coupling is a powerful and atom-economical strategy for forming C-N bonds to construct N-heteroaromatic compounds. researchgate.net These reactions typically involve the coupling of alcohols and amines, releasing only water and hydrogen gas as byproducts, which aligns well with the principles of green chemistry. rsc.org
Transition metals, particularly nickel and ruthenium, are highly effective catalysts for dehydrogenative coupling reactions. rsc.org
Nickel-catalyzed protocols have been developed for the synthesis of N-substituted pyrroles from butene-1,4-diols or butyne-1,4-diols with a wide range of aryl- and alkylamines, achieving yields up to 90%. acs.org These catalytic systems demonstrate good tolerance for various functional groups, including free alcohols, halides, and alkoxy groups. acs.orgresearchgate.net
Ruthenium-based catalysts are exceptionally versatile for these transformations. rsc.org Commercially available ruthenium catalysts can facilitate the three-component reaction of ketones, amines, and vicinal diols to produce a diverse range of substituted pyrroles with high regioselectivity and yields. acs.org Ruthenium pincer-type complexes are particularly effective in the dehydrogenative coupling of secondary alcohols and amino alcohols to furnish substituted pyrroles. organic-chemistry.org These reactions are highly atom-efficient and showcase a broad substrate scope. acs.org
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Nickel Complex | Butene-1,4-diols and amines | N-Substituted Pyrroles | Tolerant of many functional groups, up to 90% yield. | acs.org |
| Ruthenium Complex | Ketones, amines, and vicinal diols | Polysubstituted Pyrroles | Highly regioselective, broad substrate scope, high atom-efficiency. | acs.org |
| Ruthenium Pincer Complex | Secondary alcohols and amino alcohols | Substituted Pyrroles | Effective for alcohol functionalization. | organic-chemistry.org |
Acceptorless dehydrogenative coupling (ADC) represents an ideal form of this reaction, as it proceeds without the need for an external hydrogen acceptor, generating only hydrogen gas as a byproduct. thieme.de This approach is environmentally benign and highly efficient. thieme.de The direct synthesis of N-heteroaromatics from diols and ammonia, catalyzed by ruthenium, exemplifies this concept. acs.orgdrugmoneyart.comacs.org Acridine-based Ru-pincer complexes have proven to be effective catalysts for the multicomponent dehydrogenative coupling of 1,4-diols and primary alcohols with ammonia to yield N-substituted pyrroles. acs.orgdrugmoneyart.com This transformation is challenging but offers a novel and green pathway toward heteroaromatic synthesis by directly utilizing ammonia as the nitrogen source. acs.org
Cyclization Reactions for Pyrrole Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the pyrrole ring from acyclic precursors. wikipedia.org
The Paal-Knorr reaction is the most prominent method in this category, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.orgnih.gov This reaction is highly reliable for synthesizing N-substituted pyrroles. nih.gov Recent advancements have focused on making this process greener, for instance, by using environmentally benign catalysts like citric acid or saccharin, or by running the reaction in water. nih.gov The mechanism involves the formation of a di-imine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. semanticscholar.org
Enaminones are versatile and flexible precursors for constructing pyrrole rings due to their dual nucleophilic and electrophilic character. saip.org.za They can react with a variety of partners to form highly substituted pyrroles. For example, a silver-catalyzed cascade reaction of β-enaminones with isocyanoacetates affords functionalized pyrrole derivatives. acs.org Another approach involves a palladium-catalyzed annulation of enaminones and alkenes, which proceeds through the activation of multiple C-H bonds and the evolution of hydrogen gas, eliminating the need for pre-functionalized substrates. organic-chemistry.org Furthermore, N-propargylic β-enaminones can be converted into 2-acetyl-1H-pyrroles in a one-pot, two-step protocol using zinc chloride. acs.org
| Precursor | Reaction Partner | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| β-Enaminone | Isocyanoacetate | Silver Catalyst | Functionalized Pyrrole | acs.org |
| Enaminone | Alkenes | Palladium(II)/Copper(II) | NH-free Pyrroles | organic-chemistry.org |
| N-propargylic β-enaminone | - | Zinc Chloride | 2-Acetyl-1H-pyrrole | acs.org |
Strategies for Substituted Benzyl (B1604629) Alcohol Moiety Synthesis
The synthesis of the this compound backbone, a substituted benzyl alcohol, can be approached through several established chemical transformations. These methods primarily focus on the introduction or modification of the hydroxymethyl group on the benzene ring.
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025) derivatives. This transformation involves the conversion of the aldehyde functional group to a primary alcohol. A variety of reducing agents can be employed for this purpose, each with its own specificities and advantages.
Hydrogenation is a widely used technique where benzaldehyde is treated with hydrogen gas in the presence of a metal catalyst. Another powerful method is the use of metal hydrides. For instance, the Cannizzaro reaction facilitates the disproportionation of a benzaldehyde lacking α-hydrogens, upon treatment with a strong base, to yield both benzyl alcohol and a benzoate (B1203000) salt.
| Reactant | Reagent/Catalyst | Product | Key Features |
| Benzaldehyde | H₂/Catalyst | Benzyl alcohol | Catalytic hydrogenation |
| Benzaldehyde | Concentrated Alkali | Benzyl alcohol and Benzoic acid | Disproportionation reaction (Cannizzaro) |
This table provides a summary of common reduction methods for benzaldehyde derivatives.
Substituted benzyl alcohols can also be synthesized through the reduction of benzoic acid or its ester derivatives, such as benzoates. These methods typically require strong reducing agents due to the higher oxidation state of the carboxylic acid or ester functionality compared to aldehydes.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent.
| Starting Material | Reducing Agent | Product | Notes |
| Benzoic Acid | LiAlH₄ | Benzyl alcohol | Requires anhydrous conditions |
| Benzoate Ester | LiAlH₄ | Benzyl alcohol | Effective for ester reduction |
This table highlights the use of strong reducing agents for the synthesis of benzyl alcohols from carboxylic acids and esters.
The hydrolysis of benzylic halides, such as benzyl chloride, presents another viable route to benzyl alcohol. This nucleophilic substitution reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. Industrially, benzyl alcohol is often produced by the hydrolysis of benzyl chloride with water. wikipedia.org
Similarly, benzyl esters can be hydrolyzed to yield benzyl alcohol and a carboxylate salt. This reaction is typically carried out under basic or acidic conditions.
| Precursor | Reaction Type | Reagents | Product |
| Benzyl Halide | Hydrolysis | Water or aqueous base | Benzyl alcohol |
| Benzyl Ester | Hydrolysis | Acid or Base | Benzyl alcohol |
This table summarizes hydrolysis routes to benzyl alcohols from benzylic halides and esters.
Direct functionalization of the methyl group in toluene (B28343) and its derivatives offers a direct pathway to the corresponding benzyl alcohols. One common industrial method involves the free-radical chlorination of the side chain of toluene to produce benzyl chloride, which is then hydrolyzed to benzyl alcohol. wikipedia.orgvedantu.com
Alternatively, selective oxidation of methylarenes can be achieved. For instance, certain copper(II)-peroxydisulfate systems can selectively oxidize methylarenes to benzyl nitrates, which are subsequently hydrolyzed to benzyl alcohols. tandfonline.comtandfonline.com Another approach involves the use of chromyl chloride (Etard reaction) to oxidize the methyl group to a chromium complex, which upon hydrolysis yields the corresponding benzaldehyde, a direct precursor to benzyl alcohol. ncert.nic.in
| Starting Material | Key Intermediate | Final Product | Method |
| Toluene | Benzyl Chloride | Benzyl alcohol | Side-chain chlorination followed by hydrolysis wikipedia.orgvedantu.com |
| Methylarene | Benzyl Nitrate | Benzyl alcohol | Selective oxidation with Cu(II)/S₂O₈²⁻ tandfonline.comtandfonline.com |
| Toluene | Chromium Complex | Benzaldehyde | Etard Reaction ncert.nic.in |
This table outlines methods for the synthesis of benzyl alcohols starting from methyl-substituted benzenes.
Coupling Methodologies for Pyrrole and Benzyl Alcohol Scaffolds
Once the substituted benzyl alcohol moiety is synthesized, the next crucial step is its coupling with the pyrrole ring to form the final product, this compound.
The Friedel–Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. In this context, the pyrrole ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl alcohol. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The acid catalyst protonates the hydroxyl group of the benzyl alcohol, leading to the formation of a good leaving group (water) and generating a benzylic carbocation. The electron-rich pyrrole ring then attacks this carbocation.
It is important to note that pyrrole is highly reactive and can be prone to polymerization under strongly acidic conditions. stackexchange.com Therefore, milder Lewis acids or specific reaction conditions are often employed to achieve the desired alkylation product selectively. stackexchange.comnih.gov The reaction of pyrrole with benzyl alcohols can lead to N-alkylation or C-alkylation, and the regioselectivity can be influenced by the reaction conditions and the substituents on both the pyrrole and the benzyl alcohol. nih.govias.ac.in
| Aromatic Substrate | Alkylating Agent | Catalyst | Product Type |
| Pyrrole | Benzyl Alcohol | Lewis Acid/Brønsted Acid | Alkylated Pyrrole |
This table illustrates the components of a Friedel-Crafts alkylation for the synthesis of alkylated pyrroles.
Esterification Approaches Involving Benzyl Alcohol
The conversion of the hydroxyl group in benzyl alcohols to an ester is a fundamental transformation in organic synthesis. For a substrate such as this compound, the presence of the pyrrole ring necessitates careful selection of reaction conditions to avoid unwanted side reactions. A variety of methods are available for the esterification of benzyl alcohols, ranging from classical acid-catalyzed reactions to milder, modern coupling techniques. These approaches are broadly applicable and can be adapted for the specific synthesis of esters from this compound.
Acylation with Acid Chlorides and Anhydrides
A direct and often high-yielding method for esterification is the reaction of an alcohol with a highly reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride. wikipedia.org In this nucleophilic acyl substitution reaction, the lone pair of electrons on the oxygen atom of the benzyl alcohol attacks the electrophilic carbonyl carbon of the acylating agent. pearson.com The reaction is typically fast and irreversible. wikipedia.org
To neutralize the hydrogen chloride (HCl) or carboxylic acid byproduct, a stoichiometric amount of a non-nucleophilic base is commonly added. Pyridine or triethylamine (B128534) are frequently used for this purpose. The reactions are generally conducted in anhydrous aprotic solvents like dichloromethane (B109758) or diethyl ether at room temperature or below. This method's high reactivity makes it suitable for a wide range of alcohols, including sterically hindered ones, though care must be taken with substrates sensitive to acidic byproducts. mdpi.com
Table 1: Overview of Acylation with Acid Chlorides/Anhydrides
| Feature | Description |
|---|---|
| Reagents | This compound, Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine, Triethylamine) |
| Solvent | Anhydrous Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether) |
| Conditions | Typically 0°C to room temperature |
| Advantages | High reactivity, generally good yields, irreversible reaction |
| Considerations | Requires anhydrous conditions; byproduct (HCl or RCOOH) must be neutralized |
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method involving the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. athabascau.cascribd.com This is a reversible equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. athabascau.ca This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction, for example, through azeotropic distillation with a Dean-Stark apparatus. nih.gov
While economical, the method requires elevated temperatures and strongly acidic conditions, which can be problematic for sensitive substrates. The pyrrole moiety in this compound may be susceptible to polymerization or other acid-catalyzed side reactions under these harsh conditions. usm.my
Table 2: Overview of Fischer-Speier Esterification
| Feature | Description |
|---|---|
| Reagents | This compound, Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) |
| Solvent | Excess alcohol or a non-polar solvent for azeotropic water removal (e.g., Toluene) |
| Conditions | Reflux temperature |
| Advantages | Uses inexpensive reagents, suitable for large-scale synthesis |
| Considerations | Reversible reaction requiring equilibrium shift; harsh acidic conditions may not be suitable for sensitive substrates |
Carbodiimide-Mediated Esterification (Steglich Esterification)
For substrates that are sensitive to the high temperatures and strong acids used in Fischer esterification, milder methods are preferable. The Steglich esterification is a widely used technique that employs a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. organic-chemistry.orgyoutube.com The reaction is catalyzed by an acyl-transfer catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). jove.com
The reaction proceeds under neutral, ambient conditions. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the ester and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). organic-chemistry.org The mildness of this method makes it highly suitable for complex molecules and those with acid- or base-labile functional groups, such as the target compound this compound. rsc.org
Table 3: Overview of Steglich Esterification
| Feature | Description |
|---|---|
| Reagents | This compound, Carboxylic Acid, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Acetonitrile) |
| Conditions | Room temperature |
| Advantages | Very mild conditions, high yields, suitable for acid/base-sensitive substrates |
| Considerations | Stoichiometric amounts of coupling agent are required; removal of urea byproduct is necessary |
Mitsunobu Reaction
The Mitsunobu reaction provides another exceptionally mild method for ester formation. researchgate.net This reaction couples a carboxylic acid with a primary or secondary alcohol using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, leading to an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the carboxylate anion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for an achiral substrate like this compound. The reaction proceeds under neutral conditions and at low temperatures, making it compatible with a wide array of functional groups.
Table 4: Overview of Mitsunobu Reaction
| Feature | Description |
|---|---|
| Reagents | This compound, Carboxylic Acid, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) |
| Solvent | Anhydrous aprotic solvents (e.g., Tetrahydrofuran, Dichloromethane) |
| Conditions | 0°C to room temperature |
| Advantages | Mild, neutral conditions; high functional group tolerance |
| Considerations | Requires stoichiometric reagents; purification from phosphine oxide and hydrazine (B178648) byproducts can be challenging |
N-Heterocyclic Carbene (NHC) Catalyzed Acylation
Modern catalytic methods offer efficient pathways for esterification. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the acylation of alcohols. rsc.org In these reactions, the NHC is proposed to activate the alcohol by forming a strong hydrogen bond, which significantly increases the alcohol's nucleophilicity. researchgate.net This activated alcohol can then react with various acylating agents, such as acylazolium ions generated in situ. This method is notable for its ability to achieve chemoselective O-acylation even in the presence of other nucleophilic groups like amines. rsc.org Given the N-heterocyclic nature of both the catalyst and the substrate, this approach represents a potentially elegant and compatible strategy for the esterification of this compound.
Table 5: Overview of NHC-Catalyzed Acylation
| Feature | Description |
|---|---|
| Reagents | This compound, Acylating Agent, NHC catalyst |
| Solvent | Aprotic solvents |
| Conditions | Mild, often room temperature |
| Advantages | Catalytic, high chemoselectivity, mild conditions |
| Considerations | Requires preparation or purchase of NHC catalyst/precursor |
Chemical Reactivity and Transformations of 3 Pyrrol 1 Yl 2 Methylbenzyl Alcohol
Oxidation Reactions
The primary alcohol group in (3-Pyrrol-1-yl)2-methylbenzyl alcohol is susceptible to oxidation, a fundamental transformation in organic synthesis that can yield aldehydes or carboxylic acids depending on the reagents and conditions employed.
A common and synthetically useful transformation of this compound is its selective oxidation to the corresponding aldehyde, 3-(pyrrol-1-yl)-2-methylbenzaldehyde. This reaction specifically targets the benzylic alcohol, converting it to a carbonyl group without over-oxidation to the carboxylic acid. Benzylic alcohols are readily oxidized due to the stability of the intermediates formed during the reaction. mychemblog.comresearchgate.net The resulting aldehyde is a valuable synthetic intermediate for creating more complex molecules.
Manganese dioxide (MnO₂) is a widely used and effective reagent for the selective oxidation of primary and secondary benzylic and allylic alcohols to their corresponding aldehydes and ketones. mychemblog.com It is a mild oxidant that operates under heterogeneous conditions, often requiring a stoichiometric excess of the reagent. acsgcipr.org The reaction is typically carried out by stirring the alcohol with activated MnO₂ in an inert solvent like dichloromethane (B109758), chloroform, or hexane (B92381) at room temperature or with gentle heating. mychemblog.comresearchgate.net The solid byproducts can be easily removed by filtration, simplifying the workup procedure. ajgreenchem.com The reaction is believed to occur on the surface of the MnO₂ particles. acsgcipr.org
Table 1: Oxidation of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Manganese Dioxide (MnO₂) | 3-(pyrrol-1-yl)-2-methylbenzaldehyde | Oxidation |
Reactions at the Hydroxyl Group
The hydroxyl group is a primary site of reactivity, enabling transformations such as the formation of esters and ethers.
Esterification is a fundamental reaction of alcohols, and this compound can be readily converted to its corresponding esters. This can be achieved through several methods, most commonly by reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or by reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. The one-pot oxidative transformation of alcohols into esters using O₂ as the oxidant has also been explored for various benzylic alcohols. nih.gov
Table 2: General Esterification Scheme
| Reactant 1 | Reactant 2 | Product |
| This compound | Carboxylic Acid (R-COOH) | (3-Pyrrol-1-yl)-2-methylbenzyl ester |
| This compound | Acyl Chloride (R-COCl) | (3-Pyrrol-1-yl)-2-methylbenzyl ester |
The Mitsunobu reaction provides a powerful and versatile method for converting primary and secondary alcohols into a wide variety of functional groups, including esters and ethers, typically with inversion of stereochemistry at a chiral center. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is carried out under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. nih.gov
The process involves the activation of the alcohol with a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This combination generates an alkoxyphosphonium salt, which acts as a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, such as a phenol (B47542) or a carboxylic acid, displaces the activated hydroxyl group to form the desired product. organic-chemistry.org In the context of etherification, a phenolic compound would serve as the nucleophile to form an aryl ether.
Table 3: Key Reagents in the Mitsunobu Reaction
| Reagent Type | Examples | Role in Reaction |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and the alcohol. wikipedia.org |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent that facilitates the formation of the alkoxyphosphonium intermediate. nih.gov |
| Nucleophile (Pronucleophile) | Carboxylic Acids, Phenols, Imides | Displaces the activated hydroxyl group to form the final product. nih.gov |
Reactions at the Pyrrole (B145914) Nitrogen
In this compound, the pyrrole nitrogen is part of a tertiary amine-like structure, as it is bonded to three carbon atoms (two within the pyrrole ring and one in the benzyl (B1604629) group). This N-substitution significantly influences its reactivity compared to unsubstituted pyrrole.
Unlike pyrrole itself, which has an acidic N-H proton (pKa ≈ 17.5) and can be deprotonated to form a nucleophilic pyrrolide anion, the nitrogen atom in an N-substituted pyrrole lacks this proton. wikipedia.org Consequently, it cannot undergo reactions that require initial deprotonation at the nitrogen. The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet of the pyrrole ring, making it a very weak base and a poor nucleophile. Therefore, direct electrophilic attack or alkylation at the nitrogen is generally not feasible under standard conditions.
While the C-N bond connecting the pyrrole ring to the benzyl group is generally robust, N-substituted pyrroles can participate in other types of reactions, such as cycloadditions. wikipedia.org For instance, they can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is attached to the nitrogen, although the 2-methylbenzyl group is not strongly electron-withdrawing. wikipedia.org Studies on related structures, such as 2-(pyrrol-1-yl)benzyl radicals, show that under specific conditions like flash vacuum pyrolysis, intramolecular cyclization reactions can occur, indicating the potential for complex transformations involving both the pyrrole and benzyl moieties. rsc.org However, for typical laboratory transformations, the pyrrole nitrogen of this compound is considered relatively unreactive.
N-Alkylation Studies
Benzyl alcohols are known to be effective alkylating agents for various nucleophiles, including amines, under appropriate catalytic conditions. This transformation, often proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, involves the in situ oxidation of the alcohol to an aldehyde, followed by reductive amination. For this compound, it is plausible that it could serve as an N-alkylating agent for primary and secondary amines. The reaction would likely require a transition metal catalyst, such as those based on ruthenium, iridium, or manganese, to facilitate the hydrogen transfer steps. nih.govacs.org
The general applicability of this methodology has been demonstrated with a wide range of substituted anilines and benzyl alcohols. nih.govresearchgate.net The electronic nature of the substituents on both the aniline (B41778) and the benzyl alcohol can influence the reaction efficiency.
Table 1: Postulated N-Alkylation Reactions using this compound
| Amine Substrate | Proposed Product | Catalyst System (Hypothetical) |
|---|---|---|
| Aniline | N-((3-(1H-pyrrol-1-yl)-2-methylphenyl)methyl)aniline | Manganese pincer complex |
| Morpholine | 4-((3-(1H-pyrrol-1-yl)-2-methylphenyl)methyl)morpholine | Iridium-based catalyst |
This table is illustrative and based on the known reactivity of similar compounds, not on experimental data for this compound.
Formation of N-Substituted Pyrrole Derivatives
The pyrrole nitrogen in this compound is already substituted with the 2-methylbenzyl group. However, the alcohol functionality on the benzyl ring could potentially be used to introduce this entire substituent onto other nitrogen-containing heterocycles, effectively forming new N-substituted derivatives. This would be analogous to the N-alkylation reactions described above, where the pyrrole-containing benzyl alcohol acts as the electrophile.
Reactions on the Benzene (B151609) Ring and Methyl Substituent
Side-chain Functionalization of the Methyl Group
The methyl group on the benzene ring represents a potential site for functionalization, primarily through free-radical halogenation or oxidation. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen present. libretexts.orglibretexts.orgyoutube.comyoutube.com This would transform the this compound into 2-(hydroxymethyl)-6-(1H-pyrrol-1-yl)benzoic acid.
Alternatively, selective bromination of the benzylic position of the methyl group could likely be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield (3-Pyrrol-1-yl)2-(bromomethyl)benzyl alcohol, a versatile intermediate for further synthetic transformations. libretexts.org
Table 2: Predicted Side-Chain Functionalization Reactions
| Reagent | Proposed Product | Reaction Type |
|---|---|---|
| KMnO₄, H₃O⁺, heat | 2-(hydroxymethyl)-6-(1H-pyrrol-1-yl)benzoic acid | Oxidation |
This table presents hypothetical reactions based on the known chemistry of toluene (B28343) derivatives.
Electrophilic Aromatic Substitution Patterns
The benzene ring in this compound is substituted with three groups: a pyrrol-1-yl group, a methyl group, and a hydroxymethyl group. The directing effects of these substituents would govern the regioselectivity of any electrophilic aromatic substitution reaction.
The pyrrol-1-yl group is generally considered to be an ortho, para-directing and activating group, although its activating nature can be attenuated by the electron-withdrawing character of the nitrogen atom in certain contexts. The methyl group is a well-established ortho, para-directing and activating group. The hydroxymethyl group is weakly deactivating and ortho, para-directing.
Given the positions of the existing substituents (1, 2, and 3), the available positions for electrophilic attack are C4, C5, and C6. The cumulative directing effects of the three substituents would determine the final substitution pattern. The pyrrol-1-yl group at C3 would strongly direct to the C4 and C6 positions. The methyl group at C2 would also direct to the C4 and C6 positions. The hydroxymethyl group at C1 would direct to the C5 position. It is likely that the activating and directing effects of the pyrrol-1-yl and methyl groups would dominate, leading to substitution primarily at the C4 and C6 positions. The steric hindrance from the adjacent substituents would also play a significant role in determining the major product.
Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the 2- and 5-positions. onlineorganicchemistrytutor.comvedantu.comquora.comslideshare.net It is possible that under certain electrophilic conditions, the pyrrole ring could be more reactive than the substituted benzene ring.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Morpholine |
| Dibenzylamine |
| N-((3-(1H-pyrrol-1-yl)-2-methylphenyl)methyl)aniline |
| 4-((3-(1H-pyrrol-1-yl)-2-methylphenyl)methyl)morpholine |
| N-((3-(1H-pyrrol-1-yl)-2-methylphenyl)methyl)-N,N-dibenzylamine |
| Potassium permanganate |
| Chromic acid |
| 2-(hydroxymethyl)-6-(1H-pyrrol-1-yl)benzoic acid |
| N-bromosuccinimide |
Derivatization and Analogue Synthesis of 3 Pyrrol 1 Yl 2 Methylbenzyl Alcohol
Synthesis of Functionalized Pyrrole (B145914) Analogues
The pyrrole ring of (3-Pyrrol-1-yl)2-methylbenzyl alcohol is a prime target for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties. Various synthetic methods can be employed to achieve this, including direct C-H functionalization and the introduction of functional groups that can be further elaborated.
One of the most powerful techniques for modifying the pyrrole ring is direct C-H arylation. This method allows for the formation of carbon-carbon bonds at the C2 and C5 positions of the pyrrole ring, which are typically the most reactive sites for electrophilic substitution. For instance, rhodium-catalyzed C-H arylation can be used to introduce aryl groups at the β-position of the pyrrole ring with high selectivity. acs.org This approach is particularly useful for synthesizing analogues with extended aromatic systems.
Another important strategy for pyrrole functionalization is catalytic C-H borylation, which introduces a boronic ester group onto the pyrrole ring. mdpi.com This transformation is highly valuable as the resulting borylated pyrroles are versatile intermediates that can undergo Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides, providing access to a diverse library of 2- and 5-arylpyrrole analogues. mdpi.com
The table below summarizes some of the key strategies for the synthesis of functionalized pyrrole analogues of this compound.
| Reaction Type | Reagents and Conditions | Product | Reference |
| C-H Arylation | Aryl halide, Rh catalyst, base | 2-Aryl-(3-pyrrol-1-yl)2-methylbenzyl alcohol | acs.org |
| C-H Borylation | B2pin2, Ir catalyst | 2-Boryl-(3-pyrrol-1-yl)2-methylbenzyl alcohol | mdpi.com |
| Suzuki Coupling | Aryl halide, Pd catalyst, base | 2-Aryl-(3-pyrrol-1-yl)2-methylbenzyl alcohol | mdpi.com |
These methods provide a robust toolkit for the synthesis of a wide variety of functionalized pyrrole analogues, enabling detailed exploration of the chemical space around the this compound core structure.
Preparation of Benzyl (B1604629) Alcohol Derivatives with Modified Substituent Patterns
In addition to modifying the pyrrole ring, the benzyl alcohol moiety of this compound can be derivatized to generate a diverse range of analogues. These modifications can include transformations of the alcohol functional group, as well as the introduction of new substituents on the benzene (B151609) ring.
The hydroxyl group of the benzyl alcohol is a versatile handle for derivatization. It can be readily converted to other functional groups, such as esters and ethers, through standard organic transformations. For example, esterification can be achieved by reacting the alcohol with a carboxylic acid or acyl chloride in the presence of a suitable catalyst. rsc.org Similarly, ethers can be prepared via Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.
The methyl group on the benzene ring also offers opportunities for modification. It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412). The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other derivatives.
Furthermore, the benzene ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the pyrrol-1-yl group, the methyl group, and the hydroxymethyl group) will determine the position of substitution. The pyrrol-1-yl group is an activating ortho, para-director, while the methyl group is also an activating ortho, para-director. The hydroxymethyl group is a weakly deactivating ortho, para-director. The interplay of these directing effects will influence the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.
The following table provides an overview of synthetic strategies for the preparation of benzyl alcohol derivatives with modified substituent patterns.
| Modification Target | Reaction Type | Reagents and Conditions | Product | Reference |
| Hydroxyl Group | Esterification | Carboxylic acid, acid catalyst | Benzyl ester derivative | rsc.org |
| Hydroxyl Group | Chlorination | Thionyl chloride | Benzyl chloride derivative | researchgate.net |
| Methyl Group | Oxidation | KMnO4 | Benzoic acid derivative | quora.com |
| Benzene Ring | Nitration | HNO3, H2SO4 | Nitro-substituted derivative | youtube.com |
These synthetic approaches allow for the systematic modification of the benzyl alcohol portion of the molecule, providing access to a wide array of derivatives with potentially novel properties.
Design of Hybrid Molecular Architectures Incorporating the Core Structure
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. researchgate.netresearchgate.net The this compound scaffold is an excellent starting point for the design of such hybrid molecules, offering multiple points for covalent linkage to other bioactive moieties. nih.govnih.gov
One common approach to creating hybrid molecules is to use the hydroxyl group of the benzyl alcohol as a linker. This can be achieved through the formation of ester or ether bonds with other molecules of interest, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. nih.gov This strategy allows for the development of dual-action compounds that may exhibit synergistic effects or improved pharmacokinetic profiles.
Alternatively, the pyrrole ring or the benzene ring can be functionalized with reactive groups that can be used for conjugation. For example, if a carboxylic acid is introduced onto the benzene ring via oxidation of the methyl group, it can be converted to an amide by coupling with an amine-containing molecule. Similarly, a borylated pyrrole intermediate can be used in cross-coupling reactions to attach more complex fragments to the core structure.
The table below illustrates some of the potential strategies for designing hybrid molecular architectures based on the this compound core.
| Core Structure Modification | Linking Chemistry | Conjugated Moiety | Hybrid Molecule Type | Reference |
| Benzyl alcohol | Esterification | Ibuprofen | NSAID-Hybrid | nih.gov |
| Carboxylic acid derivative | Amidation | Amino-containing drug | Amide-linked hybrid | researchgate.net |
| Borylated pyrrole | Suzuki Coupling | Heterocyclic fragment | Biaryl hybrid | mdpi.com |
| Benzyl chloride derivative | Nucleophilic substitution | Phenolic compound | Ether-linked hybrid | mdpi.com |
By employing these and other synthetic strategies, a diverse range of hybrid molecules can be constructed, opening up new avenues for the development of novel compounds with unique biological activities.
Analytical and Spectroscopic Methodologies for Structural Elucidation
Elemental AnalysisNo elemental analysis results, which determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, were discovered. This data is fundamental for verifying the empirical and molecular formula.
While information exists for structurally related compounds, such as various substituted pyrroles and benzyl (B1604629) alcohols, the specific analytical data for (3-Pyrrol-1-yl)2-methylbenzyl alcohol is not present in the searched resources. Therefore, the creation of detailed research findings and data tables as requested is not possible.
Theoretical and Computational Investigations on Pyrrole Benzyl Alcohol Systems
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal computational techniques used to investigate the three-dimensional structures and dynamic behavior of molecules. In the case of (3-Pyrrol-1-yl)2-methylbenzyl alcohol, these methods provide insights into the molecule's preferred spatial arrangements, which are crucial for understanding its chemical reactivity and potential biological activity.
The conformational landscape of benzyl (B1604629) alcohol and its derivatives is influenced by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. missouri.edu For this compound, the presence of the pyrrole (B145914) ring and the ortho-methyl group introduces additional steric and electronic factors that dictate the molecule's stable conformations. Theoretical studies on benzyl alcohol itself indicate a high degree of flexibility, with multiple low-energy conformations being easily accessible. missouri.edu The conformational preferences are a result of a delicate balance between stabilizing interactions, such as intramolecular hydrogen bonds, and destabilizing steric repulsions.
In ortho-substituted benzyl alcohols, intramolecular interactions between the substituent and the hydroxyl group can significantly influence the conformational equilibrium. semanticscholar.org For instance, in ortho-halogenated benzyl alcohols, an intramolecular OH···X (where X is a halogen) hydrogen bond can stabilize certain conformations. rsc.org In this compound, the nitrogen atom of the pyrrole ring and the methyl group can engage in various non-covalent interactions with the benzylic alcohol moiety, leading to a complex potential energy surface.
Computational analysis, often employing molecular mechanics or quantum chemical methods, can map this potential energy surface to identify the global and local energy minima, which correspond to the most stable and populated conformations, respectively. acs.org These studies can also determine the energy barriers for the interconversion between different conformers.
Interactive Data Table: Calculated Conformational Parameters for a Hypothesized Low-Energy Conformer of this compound
Below is a hypothetical data table illustrating the types of parameters that would be determined through molecular modeling.
| Parameter | Value | Method |
| Dihedral Angle (Pyrrole-C-C-O) | 120° | DFT B3LYP/6-31G |
| Dihedral Angle (C-C-O-H) | 60° | DFT B3LYP/6-31G |
| Relative Energy | 0.0 kcal/mol | DFT B3LYP/6-31G |
| Dipole Moment | 2.5 D | DFT B3LYP/6-31G |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. In the context of this compound, DFT studies can provide detailed insights into the mechanisms of reactions in which this compound might participate. Such studies are crucial for understanding reaction pathways, predicting reaction rates, and designing more efficient synthetic routes.
DFT calculations can be employed to model the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction.
For a molecule like this compound, DFT could be used to study various reactions, such as oxidation of the alcohol to the corresponding aldehyde or ketone, or electrophilic substitution on the pyrrole or benzene (B151609) rings. By calculating the energies of the transition states for different possible pathways, one can predict which reaction is more likely to occur under specific conditions.
Furthermore, analysis of the electronic properties derived from DFT calculations, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, can help in rationalizing the observed reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Interactive Data Table: Hypothetical DFT Calculation Results for a Reaction Involving this compound
This table presents hypothetical data that could be obtained from a DFT study of a reaction mechanism.
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +25.0 | -15.0 |
| Key Bond Distance (Å) | 1.42 (C-O) | 1.85 (C-O) | 2.50 (C-O) |
| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |
Computational Approaches to Molecular Design and Structural Modifications
Computational chemistry provides a suite of tools for the rational design of new molecules with desired properties, starting from a lead compound like this compound. These approaches allow for the in silico evaluation of structural modifications, prioritizing the synthesis of compounds with the highest probability of success and thereby accelerating the drug discovery and materials science research processes. Molecular modeling studies on related pyrrole analogs have demonstrated the utility of these computational approaches in identifying key structural features for biological activity. researchgate.netnih.gov
Structural modifications can be systematically explored by altering various parts of the parent molecule. For this compound, this could involve:
Substitution on the pyrrole ring: Introducing different functional groups at various positions on the pyrrole ring to modulate its electronic properties and steric profile.
Modification of the benzyl group: Altering the substitution pattern on the benzene ring or changing the methyl group to other alkyl or functional groups.
Alteration of the alcohol moiety: Converting the alcohol to an ether, ester, or other functional groups to change its hydrogen bonding capacity and reactivity.
Computational methods can predict how these modifications will affect the molecule's properties, such as its shape, electronic distribution, and interaction with a biological target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate structural features with observed activity, guiding the design of more potent or selective compounds.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry and drug design where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. spirochem.comresearchgate.net This approach is based on the principle that bioisosteres, which are atoms or groups of atoms with similar valency and chemical or physical characteristics, can often be interchanged without significantly altering the molecule's interaction with its biological target. cambridgemedchemconsulting.com
For this compound, several bioisosteric replacement strategies could be considered to explore new chemical space and optimize its properties. nih.gov
Pyrrole Ring Bioisosteres: The pyrrole ring could be replaced by other five-membered heterocycles such as furan, thiophene, or isoxazole. These replacements can alter the electronic nature and hydrogen bonding capabilities of the ring system.
Methyl Group Bioisosteres: The methyl group could be replaced by other small substituents like a chlorine atom or a trifluoromethyl group. While chlorine is often considered isosteric to a methyl group, it possesses different electronic properties that can influence metabolism. u-tokyo.ac.jp
Hydroxyl Group Bioisosteres: The hydroxyl group is a key functional group capable of hydrogen bonding. It could be replaced by other groups that can act as hydrogen bond donors or acceptors, such as an amine (NH2), thiol (SH), or a small amide (e.g., NHCHO).
Interactive Data Table: Potential Bioisosteric Replacements for this compound
This table provides examples of potential bioisosteric replacements for different functional groups within the molecule.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Pyrrole | Thiophene | Similar size and aromaticity, different electronic properties. |
| Pyrrole | Furan | Similar size, different hydrogen bonding potential. |
| Methyl Group | Chlorine | Similar size, alters electronic properties and metabolic stability. |
| Hydroxyl Group | Amine (NH₂) | Maintains hydrogen bond donor capability, introduces basicity. |
Research Gaps and Future Perspectives in Pyrrole Substituted Benzyl Alcohol Chemistry
Development of Novel and Efficient Synthetic Routes to Complex Analogues
A primary challenge in exploring the potential of compounds like (3-Pyrrol-1-yl)2-methylbenzyl alcohol is the development of versatile and efficient synthetic routes. While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, provide a foundational approach, they often lack the subtlety required for constructing highly functionalized and complex analogues. researchgate.netnih.govnumberanalytics.com Modern synthetic chemistry offers numerous opportunities to overcome these limitations.
Future research should focus on modular, one-pot, and multicomponent reactions that allow for the rapid assembly of diverse pyrrole-substituted benzyl (B1604629) alcohol libraries. researchgate.net Transition-metal-free strategies, such as the dehydrogenative coupling of secondary alcohols with amino alcohols, present a green alternative for creating substituted NH-pyrroles. organic-chemistry.org For N-substituted pyrroles, traditional methods involving the deprotonation of the pyrrole ring followed by alkylation with a benzyl halide can be effective but may suffer from harsh conditions. semanticscholar.org More advanced cascade reactions, for instance, using Fischer carbenes, can provide access to densely substituted N-benzyl-1H-pyrroles in a single efficient process. rsc.org
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages | Key Research Gaps |
|---|---|---|---|
| Modified Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a substituted benzylamine (B48309) (e.g., 3-amino-2-methylbenzyl alcohol). alliedacademies.org | Well-established, reliable for simple pyrroles. | Requires access to functionalized starting materials; may not be suitable for sensitive functional groups. |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Buchwald-Hartwig) between a pyrrole and a substituted benzyl halide. | High efficiency, broad substrate scope, and functional group tolerance. nih.gov | Catalyst cost and removal, optimization of reaction conditions for the specific substrate. |
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials to form the final product, enhancing atom economy. researchgate.net | High efficiency, molecular diversity, operational simplicity. researchgate.net | Discovery of novel MCRs that can construct the target scaffold directly. |
| Dehydrogenative Coupling | Ruthenium-catalyzed coupling of secondary alcohols and amino alcohols to form pyrroles with only water and hydrogen as byproducts. organic-chemistry.org | High atom economy, environmentally friendly. organic-chemistry.org | Expanding the substrate scope to include complex benzyl alcohol derivatives. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is dictated by its three key structural components: the aromatic pyrrole ring, the benzyl ring, and the alcohol functional group. While the individual reactivity of these components is well-understood, their interplay within a single molecule presents a significant research gap. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, typically at the C2 and C5 positions. numberanalytics.compharmaguideline.com Conversely, the benzyl alcohol moiety can undergo reactions such as oxidation, etherification, or substitution. researchgate.net
Future investigations should explore how these functionalities influence one another. For instance:
Does the electron-donating pyrrole ring activate or deactivate the benzyl ring towards its own electrophilic substitution?
Can selective functionalization of one part of the molecule be achieved without affecting the others? For example, performing a Vilsmeier-Haack acylation on the pyrrole ring while preserving the benzyl alcohol. mdpi.com
The ortho-methyl group on the benzyl ring may introduce steric hindrance that could direct reactivity in novel ways or participate in unique cyclization reactions.
A systematic study of the molecule's reactivity towards various reagents would be highly valuable.
| Reaction Type | Target Site | Potential Outcome | Research Question |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Halogenation) | Pyrrole Ring (C2/C5) or Benzyl Ring (C4/C6) | Selective functionalization of either ring system. | What is the regioselectivity of substitution on the two aromatic rings? numberanalytics.com |
| Oxidation | Benzylic Alcohol | Formation of (3-Pyrrol-1-yl)2-methylbenzaldehyde. | Can mild, selective oxidation be achieved without affecting the pyrrole ring? |
| C-H Activation | Pyrrole or Benzyl Ring | Direct introduction of new functional groups without pre-functionalization. | Can modern catalysts achieve site-selective C-H functionalization on this complex scaffold? acs.orgnih.gov |
| Cyclization Reactions | Intramolecular | Formation of novel fused heterocyclic systems, potentially involving the ortho-methyl group. wikipedia.org | Can acid- or metal-catalyzed conditions induce novel cyclizations? |
Computational Predictions Guiding Experimental Design
Computational chemistry offers powerful tools to bridge the gap between theoretical understanding and experimental practice. For novel molecules like this compound, where empirical data is scarce, in silico methods can provide invaluable predictive insights. nih.gov Techniques such as Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict sites of reactivity, and calculate the energy barriers for potential reaction pathways. hilarispublisher.com
Future research can leverage computational studies to:
Predict Reactivity: By mapping the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents and reaction conditions.
Elucidate Reaction Mechanisms: Computational modeling can help understand the transition states and intermediates of complex reactions, aiding in the optimization of synthetic routes. hilarispublisher.com
Screen for Properties: Before synthesis, computational tools can predict physicochemical properties, which is particularly useful in fields like drug discovery and materials science. nih.govijpsonline.com
Machine Learning: Emerging machine learning models can predict reaction yields and identify optimal conditions by learning from large datasets of known reactions, potentially accelerating the discovery of new synthetic pathways. dntb.gov.uaresearchgate.net
| Computational Method | Predicted Parameter | Application in Experimental Design |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction energy profiles. hilarispublisher.com | Predicting regioselectivity in electrophilic substitutions; identifying the most feasible reaction pathways. |
| Molecular Docking | Binding affinity and conformation in a protein active site. | Guiding the design of analogues with potential biological activity. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity. ijpsonline.com | Predicting the activity of unsynthesized analogues to prioritize synthetic targets. |
| Machine Learning Algorithms | Reaction yield, optimal reaction conditions. researchgate.net | Accelerating the optimization of synthetic routes and reducing experimental effort. |
Integration with Emerging Chemical Technologies
The synthesis and functionalization of complex molecules are being revolutionized by new technologies that offer greater efficiency, control, and sustainability. The application of these technologies to the chemistry of pyrrole-substituted benzyl alcohols is a significant area for future development.
Flow Chemistry: Continuous flow synthesis, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. mdpi.com This technology is well-suited for the multi-step synthesis of complex pyrrole derivatives and could enable the production of libraries of analogues for screening purposes. acs.orgsyrris.comacs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-X bonds under exceptionally mild conditions. acs.org This technology could enable novel C-H functionalization reactions on either the pyrrole or benzyl ring of the target molecule, providing access to derivatives that are difficult to obtain through traditional methods. rsc.orgthieme-connect.comacs.org
Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. For a molecule containing a benzyl alcohol moiety, biocatalysis is particularly relevant for the synthesis of chiral compounds. nih.gov Ketoreductase enzymes could be used for the asymmetric reduction of a corresponding ketone precursor to produce enantiomerically pure (R)- or (S)-(3-Pyrrol-1-yl)2-methylbenzyl alcohol, which is of critical importance in pharmaceutical research. magtech.com.cnnih.govmdpi.com
| Technology | Principle | Potential Application |
|---|---|---|
| Flow Chemistry | Reactions are run in a continuous stream, allowing for precise control of temperature, pressure, and reaction time. uc.pt | Automated, scalable synthesis of analogues; improved safety for potentially hazardous reactions. acs.orgacs.org |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. acs.orgrsc.org | Direct C-H functionalization of the pyrrole or benzyl ring; formation of novel C-N or C-C bonds. nih.gov |
| Biocatalysis | Use of enzymes or whole-cell microorganisms to catalyze stereoselective reactions. nih.gov | Asymmetric synthesis of enantiomerically pure chiral alcohols from prochiral ketones. magtech.com.cnnih.gov |
Q & A
Q. What are the established synthetic routes for (3-Pyrrol-1-yl)-2-methylbenzyl alcohol and its structural analogs?
- Methodological Answer : Common approaches involve nucleophilic substitution of 2-methylbenzyl halides with pyrrole derivatives, followed by reduction or hydroxylation. For example, vanadium-based catalysts (e.g., VO(acac)₂) can oxidize intermediates under controlled conditions . Acidic catalysts (e.g., HZSM-5, AlCl₃) are used in alkylation reactions to introduce substituents like pyrrole moieties . Purification typically employs distillation or chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies substitution patterns and stereochemistry. IR-ATR detects functional groups (e.g., -OH, C-N), and UV-Vis spectroscopy monitors electronic transitions in catalytic studies . Powder X-ray diffraction (PXRD) is used for crystalline derivatives .
Q. How does the pyrrole substituent influence the compound’s reactivity in organic synthesis?
- Methodological Answer : The pyrrole group acts as an electron-rich aromatic system, facilitating electrophilic substitutions. It can coordinate with metal catalysts (e.g., vanadium, iron) in oxidation reactions, altering reaction pathways and selectivity . Comparative studies with non-pyrrole analogs (e.g., piperidinyl derivatives) highlight enhanced stability in acidic conditions .
Advanced Research Questions
Q. How can researchers optimize catalytic oxidation conditions for converting (3-Pyrrol-1-yl)-2-methylbenzyl alcohol to ketones or carboxylic acids?
- Methodological Answer : Catalytic efficiency depends on the choice of oxidant (e.g., TBHP, H₂O₂) and catalyst (e.g., MOF-based systems vs. vanadium coordination complexes). For instance, MOF catalysts like Fe@FN-1000 achieve >90% conversion at 110°C in 6 hours, while vanadium systems require lower temperatures but longer reaction times . Solvent polarity (e.g., CH₃CN vs. H₂O) also impacts yield and byproduct formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in NMR peak assignments can be resolved via 2D-COSY or NOESY experiments. X-ray crystallography provides definitive stereochemical confirmation, while HRMS validates molecular formulae . Thermogravimetric analysis (TGA) further assesses purity and thermal stability .
Q. How do microbial degradation pathways interact with substituted benzyl alcohols like this compound?
- Methodological Answer : Pseudomonas putida and Bacillus strains express xylene monooxygenases that oxidize methyl groups on aromatic rings. For (3-Pyrrol-1-yl)-2-methylbenzyl alcohol, enzyme-substrate docking simulations predict competitive inhibition at the active site, requiring mutagenesis studies to optimize catabolic efficiency . Metabolite profiling via LC-MS identifies intermediates like 2-methylbenzaldehyde .
Q. What computational methods predict the pharmacological activity of pyrrole-containing benzyl alcohols?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular dynamics simulations model interactions with biological targets (e.g., enzymes, receptors). For example, the pyrrole moiety’s planarity enhances π-π stacking with tyrosine kinases, as seen in piperidinyl analogs .
Data Contradiction Analysis
Q. Why do different catalytic systems yield conflicting selectivity in oxidation reactions?
- Methodological Answer : Vanadium catalysts favor alcohol-to-ketone oxidation due to their high oxophilicity, while MOF-based systems promote overoxidation to carboxylic acids via radical intermediates . Reaction parameters (pH, solvent) further modulate selectivity. Systematic screening using Design of Experiments (DoE) identifies optimal conditions for desired products.
Q. How can divergent biological activity data be reconciled across studies?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation times) account for discrepancies. Meta-analyses of SAR studies highlight critical substituents (e.g., chloro vs. pyrrole groups) influencing potency. For instance, bulky substituents like piperidinyl rings improve membrane permeability but reduce aqueous solubility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
